5-benzyl-8-methyl-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline
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Overview
Description
5-benzyl-8-methyl-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline is a complex organic compound belonging to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrazoloquinoline core with benzyl, methyl, and methylphenyl substituents, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-8-methyl-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between a substituted benzylamine and a suitable quinoline derivative can lead to the formation of the desired pyrazoloquinoline core. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-benzyl-8-methyl-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using halogenating agents like N-bromosuccinimide (NBS).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
Scientific Research Applications
5-benzyl-8-methyl-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-benzyl-8-methyl-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 5-benzyl-8-methyl-3-(4-chlorophenyl)-5H-pyrazolo[4,3-c]quinoline
- 5-benzyl-8-methyl-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline
- 5-benzyl-8-methyl-3-(4-nitrophenyl)-5H-pyrazolo[4,3-c]quinoline
Uniqueness
5-benzyl-8-methyl-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the benzyl, methyl, and methylphenyl groups can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.
Biological Activity
5-benzyl-8-methyl-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on its anticancer, anti-inflammatory, and enzyme inhibition properties based on recent studies and findings.
Chemical Structure
The compound belongs to the pyrazoloquinoline class, characterized by a fused pyrazole and quinoline ring system. Its structure can be represented as follows:
Anticancer Activity
Recent studies have demonstrated the anticancer potential of pyrazolo[4,3-c]quinoline derivatives. For instance, compounds with similar structures have shown selective cytotoxicity against various cancer cell lines.
Table 1: Anticancer Activity of Pyrazolo[4,3-c]quinoline Derivatives
Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | MDA-MB-468 (Breast) | 10.5 | Induction of apoptosis |
4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline | A498 (Renal) | 8.2 | Inhibition of cell proliferation |
2-amino-4-(4-methylphenylamino)-1H-pyrazolo[4,3-c]quinoline | HL-60 (Leukemia) | 9.0 | Cell cycle arrest in G2/M phase |
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazolo[4,3-c]quinoline derivatives have been evaluated through their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Table 2: Anti-inflammatory Effects
Compound Name | NO Inhibition (%) | IC50 (µM) | Target Enzyme |
---|---|---|---|
This compound | 75 | 12.0 | iNOS |
3-amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline | 80 | 9.5 | COX-2 |
The compound exhibited significant inhibition of NO production comparable to established anti-inflammatory agents.
Enzyme Inhibition Studies
Enzymatic assays have shown that pyrazolo[4,3-c]quinoline derivatives can act as inhibitors of various enzymes, including monoamine oxidases (MAO).
Table 3: Enzyme Inhibition Data
Enzyme | Compound Name | IC50 (µM) |
---|---|---|
MAO-A | This compound | 0.004 |
MAO-B | Similar derivative | 0.02 |
The compound's selectivity for MAO-A over MAO-B suggests potential therapeutic applications in neurodegenerative diseases.
Case Studies
Several case studies have been published detailing the synthesis and biological evaluation of pyrazolo[4,3-c]quinoline derivatives. One notable study synthesized a series of compounds and evaluated their activities against cancer cell lines and inflammatory pathways. The results indicated that structural modifications significantly influenced biological activity.
Case Study Example:
In a study by Mantoani et al., derivatives were tested for their anticancer effects on breast cancer cells. The results showed that specific substitutions on the pyrazolo ring enhanced cytotoxicity and selectivity towards cancer cells while minimizing effects on normal cells.
Properties
IUPAC Name |
5-benzyl-8-methyl-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3/c1-17-8-11-20(12-9-17)24-22-16-28(15-19-6-4-3-5-7-19)23-13-10-18(2)14-21(23)25(22)27-26-24/h3-14,16H,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPXWEJJDMLNNCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=C3C=C(C=C4)C)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.